3-Bromo-5-methoxybenzofuran

Description

BenchChem offers high-quality 3-Bromo-5-methoxybenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-methoxybenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

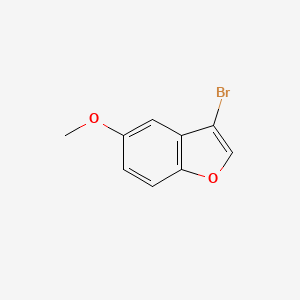

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-11-6-2-3-9-7(4-6)8(10)5-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTHYDGHIPTSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700089 | |

| Record name | 3-Bromo-5-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333385-25-4 | |

| Record name | 3-Bromo-5-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-Bromo-5-methoxybenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular and Physicochemical Profile

The fundamental properties of 3-Bromo-5-methoxybenzofuran are summarized in the table below. These values are a combination of data from chemical suppliers and calculated predictions, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO₂ | |

| Molecular Weight | 227.06 g/mol | |

| CAS Number | 333385-25-4 | |

| Appearance | Predicted: Colorless to light yellow solid or oil | |

| Melting Point | Data not available; related brominated benzofurans can be solids with varying melting points.[2] | |

| Boiling Point | Data not available | |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | |

| Storage Conditions | Store in a cool, dry place. For long-term storage, it is recommended to keep it in a freezer at temperatures under -20°C, sealed in a dry environment. |

Note on Physical State and Properties: The physical state of many organic compounds is highly dependent on purity. While predicted to be a solid or oil at room temperature, the actual state should be confirmed upon synthesis and purification. The lack of readily available experimental data for melting and boiling points necessitates their determination as part of any research involving this compound.

Molecular Structure and Visualization

The chemical structure of 3-Bromo-5-methoxybenzofuran is fundamental to understanding its reactivity and interactions. The structure consists of a fused benzene and furan ring system, with a bromine atom at the 3-position and a methoxy group at the 5-position.

Caption: Proposed synthetic workflow for 3-Bromo-5-methoxybenzofuran.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the o-alkynylphenol intermediate

-

To a solution of 2-hydroxy-4-methoxyacetophenone in a suitable solvent such as methanol, add a base like potassium carbonate.

-

Introduce a source of the alkyne, for example, by using a reagent like (trimethylsilyl)acetylene followed by deprotection, or through a Sonogashira coupling with a suitable alkyne.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form 5-methoxybenzofuran

-

Dissolve the o-alkynylphenol intermediate in a suitable solvent like toluene or DMF.

-

Add a catalyst for the cyclization. Copper(I) iodide is often effective for this transformation. [3]3. Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir until the reaction is complete as monitored by TLC.

-

After cooling to room temperature, filter off the catalyst and concentrate the solution under reduced pressure.

-

Purify the resulting 5-methoxybenzofuran by column chromatography.

Step 3: Electrophilic Bromination

-

Dissolve the 5-methoxybenzofuran in a suitable solvent such as dichloromethane or chloroform at 0 °C.

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid.

-

Stir the reaction at low temperature and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

-

Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, 3-Bromo-5-methoxybenzofuran, by column chromatography or recrystallization.

Spectroscopic Characterization Workflow

A rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized 3-Bromo-5-methoxybenzofuran. The following workflow outlines the key techniques and expected outcomes.

Caption: Spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring system and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should reveal the correct number of carbon signals corresponding to the molecular structure. The chemical shifts will be influenced by the electronegativity of the attached bromine and oxygen atoms.

Generalized NMR Sample Preparation Protocol:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and confirming the presence of bromine.

-

Expected Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural information.

Generalized MS Sample Preparation and Analysis:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

-

Acquire the mass spectrum over a relevant m/z range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions: The IR spectrum should show characteristic absorption bands for:

-

C-O-C stretching (aromatic ether)

-

C=C stretching (aromatic ring)

-

C-H stretching and bending (aromatic and methyl)

-

C-Br stretching

-

Generalized IR Sample Preparation (ATR):

-

Place a small amount of the purified sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for 3-Bromo-5-methoxybenzofuran is not widely available, data from structurally similar compounds, such as other brominated benzofurans, suggest that it should be handled with care.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.

-

In case of exposure:

-

Skin contact: Wash the affected area thoroughly with soap and water.

-

Eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek immediate medical attention.

-

Conclusion

3-Bromo-5-methoxybenzofuran presents a valuable scaffold for the development of novel molecules in various scientific fields. This technical guide provides a consolidated resource of its known and predicted physical properties, along with robust, generalized protocols for its synthesis and characterization. By leveraging the information and methodologies outlined herein, researchers can confidently and safely incorporate this compound into their experimental workflows, paving the way for future discoveries.

References

- Serafin, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1579.

- Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2823.

- Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.

- Kuran, B., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 833.

-

Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed. Retrieved from [Link]

-

Casale, J. F., & Hays, P. A. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. DEA.gov. Retrieved from [Link]

- Iannazzo, D., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(23), 5639.

-

PubChem. (n.d.). 3-Bromo-2-methylfuran. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (1992). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]

- Rosa, C., et al. (2014). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 22(21), 6105-6114.

-

PubChem. (n.d.). Benzofuran. Retrieved from [Link]

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-5-methoxybenzofuran chemical structure and CAS number

An In-Depth Technical Guide to 3-Bromo-5-methoxybenzofuran: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Bromo-5-methoxybenzofuran, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, spectroscopic profile, and its strategic importance in the synthesis of complex molecular architectures.

Compound Profile and Chemical Identity

3-Bromo-5-methoxybenzofuran is a substituted aromatic heterocyclic compound. The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved pharmaceuticals.[1] The strategic placement of a methoxy group at the 5-position and a bromine atom at the 3-position makes this molecule a versatile intermediate for further chemical modification, primarily through cross-coupling reactions.

Chemical Structure:

(Note: An illustrative image of the chemical structure would be placed here.)

(Note: An illustrative image of the chemical structure would be placed here.)

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 333385-25-4 | [2][3][4] |

| Molecular Formula | C₉H₇BrO₂ | [3][4] |

| Molecular Weight | 227.06 g/mol | [3][4] |

| SMILES Code | COC1=CC=C(OC=C2Br)C2=C1 | [3] |

| Storage Conditions | Store in freezer at -20°C, sealed and dry | [3] |

Synthesis and Mechanistic Considerations

The synthesis of substituted benzofurans can be achieved through various established methodologies, including intramolecular cyclizations of appropriately substituted phenols or intermolecular approaches.[1][5] A direct and common method for the preparation of 3-Bromo-5-methoxybenzofuran is the electrophilic bromination of the precursor, 5-methoxybenzofuran.

The benzofuran ring is electron-rich and susceptible to electrophilic attack. The 3-position is often reactive, though the precise regioselectivity can be influenced by the substituents on the benzene ring.

Workflow for Synthesis via Electrophilic Bromination

Caption: Synthetic workflow for 3-Bromo-5-methoxybenzofuran.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the bromination of benzofuran derivatives.[6]

-

Preparation: Dissolve the starting material, 5-methoxybenzofuran (1 equivalent), in a suitable solvent such as chloroform (CHCl₃). In a separate flask, prepare a solution of bromine (1 equivalent) in chloroform.

-

Reaction: Slowly add the bromine solution dropwise to the stirred solution of 5-methoxybenzofuran at room temperature over a period of 30 minutes.

-

Monitoring: Continue stirring the reaction mixture for approximately 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the resulting residue by column chromatography on silica gel, using an appropriate eluent system (e.g., chloroform or a hexane/ethyl acetate gradient) to isolate the pure 3-Bromo-5-methoxybenzofuran.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the functional groups and analysis of structurally similar compounds.[7][8]

General Workflow for Spectroscopic Analysis

Caption: Logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 7.6 - 7.8 | Singlet (s) | H-2 (Furan proton) |

| ~ 7.3 - 7.5 | Doublet (d) | H-7 (Aromatic proton) |

| ~ 7.0 - 7.2 | Doublet (d) | H-4 (Aromatic proton) |

| ~ 6.8 - 7.0 | Doublet of Doublets (dd) | H-6 (Aromatic proton) |

| ~ 3.85 | Singlet (s) | -OCH₃ protons |

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~ 156 | C-5 (C-OCH₃) |

| ~ 150 | C-7a |

| ~ 130 | C-2 |

| ~ 125 | C-3a |

| ~ 115 | C-7 |

| ~ 112 | C-4 |

| ~ 102 | C-6 |

| ~ 95 | C-3 (C-Br) |

| ~ 56 | -OCH₃ |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | C-H stretch (aromatic & furan) |

| ~ 2950 - 2850 | C-H stretch (methyl) |

| ~ 1620, 1480 | C=C stretch (aromatic ring) |

| ~ 1250 | C-O-C stretch (asymmetric, aryl ether) |

| ~ 1030 | C-O-C stretch (symmetric, aryl ether) |

| ~ 700 - 600 | C-Br stretch |

Mass Spectrometry (MS):

The mass spectrum should exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Reactivity and Applications in Drug Discovery

The true value of 3-Bromo-5-methoxybenzofuran lies in its utility as a versatile synthetic intermediate.

-

Cross-Coupling Reactions: The C-Br bond at the 3-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the straightforward introduction of various aryl, alkyl, or alkynyl substituents at this position, enabling the rapid generation of diverse compound libraries.

-

Scaffold for Bioactive Molecules: The benzofuran nucleus is a core component of many biologically active compounds. Halogenated benzofuran derivatives, in particular, have shown selective toxicity towards cancer cells.[9] For instance, certain derivatives act as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[10][11] The ability to functionalize 3-Bromo-5-methoxybenzofuran makes it an ideal starting point for synthesizing novel analogs to explore structure-activity relationships (SAR) in the development of new therapeutic agents.[11]

Conclusion

3-Bromo-5-methoxybenzofuran is a high-value chemical entity for synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and, most importantly, its reactivity profile make it an indispensable building block for the construction of complex molecules. The strategic C-Br bond provides a chemical handle for diversification, enabling researchers to efficiently synthesize and evaluate novel benzofuran derivatives as potential candidates for drug discovery programs targeting a range of diseases, including cancer.

References

-

PMC - NCBI.

-

ECHEMI.

-

PMC - NIH.

-

BLD Pharm.

-

Acta Poloniae Pharmaceutica.

-

Sunway Pharm Ltd.

-

Benchchem.

-

JOCPR.

-

ResearchGate.

-

SynQuest Labs.

-

Wikipedia.

-

DEA.gov.

-

Benchchem.

-

Benchchem.

-

PubMed.

Sources

- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 333385-25-4|3-Bromo-5-methoxybenzofuran|BLD Pharm [bldpharm.com]

- 4. 3-BROMO-5-METHOXYBENZOFURAN - CAS:333385-25-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. jocpr.com [jocpr.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. dea.gov [dea.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Bromo-5-methoxybenzofuran: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-5-methoxybenzofuran (CAS No. 333385-25-4), a key heterocyclic intermediate in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding reactivity. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive reference, blending theoretical principles with practical, field-proven insights for acquiring and interpreting high-quality spectroscopic data.

Molecular Structure and Spectroscopic Overview

3-Bromo-5-methoxybenzofuran is a disubstituted benzofuran. The core structure consists of a bicyclic system where a benzene ring is fused to a furan ring. The strategic placement of a bromine atom at the electron-rich C3 position and a methoxy group at the C5 position significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature.

The following sections will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section is designed as a self-validating system, where the interpretation of the data logically correlates with the known molecular architecture.

Caption: Standardized workflow for NMR data acquisition and processing.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-5 | 156.0 |

| C-7a | 150.5 |

| C-2 | 145.0 |

| C-3a | 129.0 |

| C-7 | 112.0 |

| C-4 | 111.5 |

| C-6 | 104.0 |

| C-3 | 95.0 |

| -OCH₃ | 56.0 |

Interpretation: The chemical shifts are consistent with a substituted benzofuran framework. Notably, C-5, attached to the electron-donating methoxy group, is significantly deshielded (δ ~156.0). Conversely, C-3, bonded to the large and electronegative bromine atom, appears at a relatively upfield position (δ ~95.0) due to the "heavy atom effect." The methoxy carbon gives a characteristic signal around δ 56.0.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 15-20 mg of 3-Bromo-5-methoxybenzofuran in 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0.03% v/v). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1.0 second, and an acquisition time of 2.0 seconds. Co-add 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a spectral width of 240 ppm, a relaxation delay of 2.0 seconds, and an acquisition time of 1.0 second. Co-add 1024 scans.

-

Data Processing: Apply a Fourier transform to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the residual CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic & Furan C-H |

| ~2950, ~2850 | C-H Stretch | -OCH₃ group |

| ~1620, ~1580 | C=C Stretch | Aromatic & Furan Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether (-O-CH₃) |

| ~1100 | Symmetric C-O-C Stretch | Benzofuran Ring Ether (C-O-C) |

| ~800-750 | C-H Bend (out-of-plane) | Substituted Benzene Ring |

| ~700-600 | C-Br Stretch | Carbon-Bromine Bond |

Interpretation: The IR spectrum is expected to show characteristic aromatic C-H stretching above 3000 cm⁻¹. The presence of the methoxy group is confirmed by C-H stretching bands below 3000 cm⁻¹ and a strong C-O stretching band around 1250 cm⁻¹. The carbon-bromine stretch is typically observed in the fingerprint region, below 700 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: Place a small, neat amount of solid 3-Bromo-5-methoxybenzofuran directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting transmittance spectrum is typically converted to absorbance for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern upon ionization, aiding in structural confirmation.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (Mass/Charge) | Assignment | Key Feature |

|---|---|---|

| 226/228 | [M]⁺ (Molecular Ion) | Characteristic 1:1 isotopic pattern for Bromine |

| 211/213 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 183/185 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 147 | [M - Br]⁺ | Loss of a bromine radical |

| 132 | [M - Br - CH₃]⁺ | Loss of bromine and a methyl radical |

| 104 | [M - Br - CH₃ - CO]⁺ | Further fragmentation |

Interpretation: The most critical feature in the mass spectrum is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 226 and 228. This immediately confirms the presence of a single bromine atom.

The fragmentation pattern is initiated by the loss of a stable methyl radical from the methoxy group, followed by the loss of carbon monoxide. Another prominent fragmentation pathway is the cleavage of the C-Br bond, leading to an ion at m/z 147.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions: Inject 1 µL of the solution into the GC. Use a standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm). Program the oven temperature to ramp from 100 °C to 280 °C at 15 °C/min.

-

MS Conditions: Set the EI source energy to 70 eV. Scan a mass range of m/z 50-350.

-

Data Analysis: Analyze the resulting total ion chromatogram to identify the peak corresponding to the compound. Examine the mass spectrum of this peak to identify the molecular ion and key fragment ions, paying close attention to the bromine isotopic pattern.

Conclusion

The integrated application of NMR, IR, and MS provides a robust and definitive characterization of 3-Bromo-5-methoxybenzofuran. The predicted data, grounded in established spectroscopic principles and comparisons with related structures, offers a reliable benchmark for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural verification and facilitating downstream applications in research and development.

References

- Note: As direct spectroscopic data for 3-Bromo-5-methoxybenzofuran is not readily available in peer-reviewed literature, this reference list includes authoritative sources on the spectroscopy of benzofurans and related heterocyclic compounds, which form the basis for the interpret

-

Spectroscopic Data for 5-Methoxybenzofuran. PubChem Compound Summary for CID 25943, National Center for Biotechnology Information. [Link]

-

Spectroscopic Data for 3-Bromobenzofuran. PubChem Compound Summary for CID 640589, National Center for Biotechnology Information. [Link]

-

Infrared Spectroscopy Data for Benzofuran. NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology. [Link]

-

Mass Spectrometry Data for Benzofuran. NIST Chemistry WebBook, SRD 69, National Institute of Standards and Technology. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Casale, J. F., & Hays, P. A. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 41-48. [Link]

Initial biological screening of 3-Bromo-5-methoxybenzofuran derivatives

An In-Depth Technical Guide to the Initial Biological Screening of 3-Bromo-5-methoxybenzofuran Derivatives

Introduction

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a foundational scaffold for a multitude of natural and synthetic molecules.[1][2] This structural motif is prevalent in various natural products and is recognized for its diverse pharmacological properties.[1][3] Benzofuran derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and antihyperglycemic properties.[3][4][5] The versatility of the benzofuran nucleus allows for extensive structural modifications, making it a "privileged scaffold" in the field of medicinal chemistry for the development of novel therapeutic agents.[6]

Rationale for Screening 3-Bromo-5-methoxybenzofuran Derivatives

The process of drug discovery for complex diseases like cancer necessitates the exploration of novel chemical entities.[2] Within the benzofuran class, specific substitutions on the ring system can significantly modulate biological activity. The introduction of a halogen atom, such as bromine, is a common strategy in medicinal chemistry to enhance the potency of a compound.[7] Studies have shown that brominated benzofurans possess significant cytotoxic activity against various cancer cell lines.[5][7] For instance, the presence of a bromine atom attached to a methyl group at the 3-position of the benzofuran ring has been associated with remarkable cytotoxicity against leukemia cells.[4] Furthermore, the methoxy group at the 5-position can influence the molecule's electronic properties and its ability to interact with biological targets. Given these structural features, a systematic initial biological screening of 3-Bromo-5-methoxybenzofuran derivatives is a logical and promising step to identify lead compounds for further development.

A Tri-Modal Primary Screening Strategy

To efficiently assess the therapeutic potential of novel 3-Bromo-5-methoxybenzofuran derivatives, a tri-modal primary screening strategy is proposed. This approach focuses on the three most prominent and well-documented biological activities of the benzofuran scaffold: anticancer, antimicrobial, and anti-inflammatory. This parallel screening provides a comprehensive initial pharmacological profile, enabling a rapid identification of the most promising biological activity for a given derivative.

Caption: High-level workflow for the tri-modal primary biological screening.

Anticancer Activity Screening

Mechanistic Rationale

Benzofuran derivatives have emerged as potent cytotoxic agents against a variety of human cancer cell lines.[8] Their mechanisms of action are often multifactorial and can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways essential for tumor growth and survival.[7][9] For example, certain benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, which is crucial for cell proliferation and is often dysregulated in cancer.[10] Others function as inhibitors of VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels that supply tumors).[9] Given the potential for these compounds to target fundamental cancer processes, an initial cytotoxicity screen is a critical first step.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] It is a reliable and cost-effective method for high-throughput screening of novel compounds.[11][13]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[14]

Step-by-Step Protocol:

-

Cell Culture and Seeding:

-

Culture a panel of human cancer cell lines (e.g., HeLa for cervical cancer, HCT116 for colon cancer, MCF-7 for breast cancer) and a non-cancerous cell line (e.g., HUVEC) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[15]

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.[15]

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15]

-

-

Compound Treatment:

-

Prepare a series of dilutions of the 3-Bromo-5-methoxybenzofuran derivatives in the culture medium. A typical concentration range for initial screening is 0.1 to 100 µM.

-

Treat the cells with the various compound concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]

-

-

MTT Assay:

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation and Interpretation

The results of the cytotoxicity assay are typically presented as IC₅₀ values, which represent the concentration of a compound that inhibits cell growth by 50%.[15] A lower IC₅₀ value indicates higher potency. The Selectivity Index (SI) is calculated to assess the compound's specificity for cancer cells over normal cells (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI value is desirable.

Table 1: Example Data Presentation for In Vitro Cytotoxicity

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line (HUVEC) IC₅₀ (µM) | Selectivity Index (SI) |

| Derivative 1 | HeLa | 5.2 | >100 | >19.2 |

| Derivative 2 | HCT116 | 3.1 | >100 | >32.2 |

| Derivative 3 | MCF-7 | 8.9 | 95.4 | 10.7 |

| Doxorubicin | HeLa | 0.9 | 1.5 | 1.7 |

Antimicrobial Activity Screening

Mechanistic Rationale

With the rise of antimicrobial resistance, there is an urgent need to develop new antibiotics.[5] Benzofuran derivatives have been identified as a promising class of compounds with significant antibacterial and antifungal activities.[5][16][17] Their mode of action can vary, but some derivatives are known to disrupt the bacterial cytoplasmic membrane, leading to a loss of membrane integrity and cell death.[18] The broad-spectrum potential makes screening against both Gram-positive and Gram-negative bacteria, as well as fungi, a valuable endeavor.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[19] The broth microdilution method is a standard and quantitative technique for determining the MIC.[19][20]

Step-by-Step Protocol:

-

Preparation of Inoculum:

-

Culture the test microorganisms (e.g., Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739, Candida albicans ATCC 10231) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

-

Serial Dilution:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth.

-

Each well should contain 50 µL of the diluted compound.

-

-

Inoculation:

-

Add 50 µL of the prepared microbial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a positive control (microbes with no compound) and a negative control (broth with no microbes). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be used as a reference.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

-

Data Acquisition:

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no visible growth is observed.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Data Presentation and Interpretation

The antimicrobial activity is reported as the MIC value in µg/mL or µM. Lower MIC values indicate greater antimicrobial potency.

Table 2: Example Data Presentation for Antimicrobial Activity (MIC in µg/mL)

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| Derivative 1 | 12.5 | >100 | 25 |

| Derivative 2 | 6.25 | 50 | 12.5 |

| Derivative 3 | >100 | >100 | >100 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 1 |

Anti-inflammatory Activity Screening

Mechanistic Rationale

Chronic inflammation is a key factor in many diseases, and benzofuran derivatives have shown significant anti-inflammatory properties.[21] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes.[22] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and mediates pain and fever.[23] Selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory drugs. Additionally, benzofurans can modulate inflammatory signaling pathways such as NF-κB and MAPK.[24][25]

Caption: The role of COX enzymes in the inflammatory cascade.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 by COX-1 and COX-2 enzymes.[26] Both colorimetric and fluorometric kits are commercially available.

Step-by-Step Protocol:

-

Enzyme Preparation:

-

Use commercially available purified ovine or human COX-1 and COX-2 enzymes.

-

-

Compound Incubation:

-

In a 96-well plate, add the reaction buffer, heme, and the test compound (or a known inhibitor like Celecoxib for COX-2 or SC-560 for COX-1 as a positive control).

-

Add either the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature.

-

-

Initiation of Reaction:

-

Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction.

-

-

Detection:

-

After a set incubation time (e.g., 2 minutes), add a developing reagent (e.g., a chromogen for colorimetric assays).

-

The reagent reacts with the prostaglandin product, generating a signal (color or fluorescence) that is proportional to the enzyme activity.

-

-

Data Acquisition:

-

Measure the absorbance or fluorescence using a microplate reader. The reduction in signal in the presence of the test compound indicates inhibition.

-

Data Presentation and Interpretation

The results are presented as IC₅₀ values for both COX-1 and COX-2. The COX-2 Selectivity Index (SI = IC₅₀ for COX-1 / IC₅₀ for COX-2) is calculated to determine the compound's selectivity. A higher SI value indicates greater selectivity for COX-2.

Table 3: Example Data Presentation for COX Inhibition

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) |

| Derivative 1 | 50.2 | 2.5 | 20.1 |

| Derivative 2 | >100 | 15.8 | >6.3 |

| Derivative 3 | 10.5 | 12.1 | 0.87 |

| Celecoxib | 15.0 | 0.04 | 375 |

Conclusion and Future Directions

This guide outlines a structured, multi-pronged approach for the initial biological screening of 3-Bromo-5-methoxybenzofuran derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory potential, researchers can efficiently identify "hit" compounds with promising therapeutic properties. Derivatives that exhibit high potency (low IC₅₀ or MIC) and selectivity in any of these primary screens warrant further investigation.

Subsequent steps should include secondary assays to confirm the activity and elucidate the mechanism of action. For promising anticancer hits, this could involve apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis.[15] For antimicrobial hits, time-kill curve studies can provide insights into bactericidal or bacteriostatic effects. For anti-inflammatory hits, testing in cell-based models (e.g., LPS-stimulated macrophages) can validate the findings.[27] Ultimately, the most promising candidates from this comprehensive in vitro screening can be advanced to in vivo studies to evaluate their efficacy and safety in preclinical models.

References

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022). PubMed Central.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI.

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PMC - NIH.

- part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI.

- Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). NIH.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Mini Review on Important Biological Properties of Benzofuran Deriv

- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed.

- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P

- Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. (2017). Unknown Source.

- An In-depth Guide to the Biological Activities of Benzofuran Deriv

- Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing.

- Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Publishing.

- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences.

- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). PubMed.

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC - PubMed Central.

- A study of anti-inflammatory activity of the benzofuran compound. (n.d.). International Journal of Basic & Clinical Pharmacology.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Unknown Source.

- Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). Benchchem.

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

- Bioassays for anticancer activities. (n.d.). PubMed.

- Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (n.d.). PubMed.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- The Discovery and Therapeutic Potential of Benzofuran Derivatives: A Technical Guide. (n.d.). Benchchem.

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers.

- Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). bepls.

- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Unknown Source.

- In vitro assays for cyclooxygenase activity and inhibitor characteriz

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz

- Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. (n.d.). Benchchem.

- (PDF) Guideline for anticancer assays in cells. (n.d.).

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijprajournal.com [ijprajournal.com]

- 12. researchgate.net [researchgate.net]

- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 17. ijpbs.com [ijpbs.com]

- 18. bepls.com [bepls.com]

- 19. pdb.apec.org [pdb.apec.org]

- 20. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 21. ijbcp.com [ijbcp.com]

- 22. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. jddtonline.info [jddtonline.info]

- 27. mdpi.com [mdpi.com]

Potential natural product analogs of 3-Bromo-5-methoxybenzofuran

An In-Depth Technical Guide to Potential Natural Product Analogs of 3-Bromo-5-methoxybenzofuran

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran scaffold is a privileged heterocyclic motif ubiquitously found in nature and synthetic compounds, exhibiting a vast array of pharmacological activities.[1][2] This has led to its prominence in medicinal chemistry and drug discovery.[3][4] This technical guide explores the landscape of natural product analogs that share structural similarities with the synthetic compound 3-Bromo-5-methoxybenzofuran. While halogenated natural products are relatively rare, the core benzofuran structure, particularly with methoxy substitutions, is common in numerous plant and fungal secondary metabolites.[5][6] We delve into the natural sources, structural diversity, and significant biological activities of these analogs. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed protocols for isolation and synthesis, and an exploration of the molecular pathways these compounds modulate.

Introduction: The Benzofuran Core as a Versatile Pharmacophore

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals, and among them, the benzofuran ring system is a cornerstone in therapeutic chemistry.[7] Comprising a fused benzene and furan ring, this scaffold's unique physicochemical properties allow it to engage in diverse intermolecular interactions with biological targets like enzymes and receptors.[3] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][8][9]

The synthetic compound 3-Bromo-5-methoxybenzofuran serves as a valuable reference point. The methoxy group at the C-5 position and the bromine atom at the C-3 position are key structural features that influence its electronic properties and reactivity. The exploration of natural product analogs is driven by the hypothesis that nature has already optimized similar scaffolds for biological activity.[10][11] By studying these natural analogs, researchers can gain insights into structure-activity relationships (SAR), identify novel therapeutic leads, and discover new mechanisms of action.[4]

Natural Sources and Structural Diversity of Benzofuran Analogs

Benzofuran derivatives are widely distributed as secondary metabolites in the plant kingdom, particularly within the Asteraceae (aster), Moraceae (mulberry), Fabaceae (legume), and Rutaceae families.[2][5][8] Fungal species, especially those of marine origin, are also a recognized source of structurally complex benzofurans.[6] These natural compounds showcase remarkable structural diversity, ranging from simple substituted benzofurans to complex polycyclic systems such as furocoumarins and pterocarpans.

Many natural analogs feature oxygen-containing substituents like methoxy, hydroxy, and methylenedioxy groups on the benzene ring, which are analogous to the 5-methoxy group in our reference compound. The furan ring is often substituted at the C-2 and/or C-3 positions with aryl, alkyl, or more complex moieties.

Table 1: Prominent Natural Product Analogs and Their Biological Significance

| Compound Class | Representative Analog | Natural Source(s) | Key Biological Activities | Reference(s) |

| 2-Arylbenzofurans | Moracin D | Morus alba (White Mulberry) | Anti-inflammatory, Antioxidant, Apoptosis-inducing | [3] |

| Neolignans | Ailanthoidol | Zanthoxylum ailanthoides | Antitumor (suppresses TGF-β1 signaling) | [3][8] |

| Furocoumarins | Xanthotoxin (8-Methoxypsoralen) | Ammi majus, various Rutaceae and Apiaceae species | Anticancer, Anti-inflammatory, Antibacterial, Skin repair | [12][13] |

| Simple Benzofurans | Euparin | Eupatorium species | Antimicrobial, Cytotoxic | [2] |

Experimental Protocols: From Isolation to Synthesis

A critical aspect of natural product research is the ability to obtain pure compounds for structural elucidation and biological testing. This section provides a validated, step-by-step protocol for the isolation of 2-arylbenzofurans from a natural source, followed by a general synthetic methodology for accessing the benzofuran core.

Isolation and Purification of Moracins from Morus alba

This protocol describes a standard workflow for extracting and purifying benzofuran derivatives from plant material, chosen for its reliability and broad applicability.

Rationale: The choice of solvents is based on polarity. Methanol efficiently extracts a wide range of semi-polar metabolites, including benzofurans. Subsequent partitioning with ethyl acetate selectively recovers these compounds from the more polar aqueous phase. Chromatographic separation is based on the differential adsorption of compounds to the silica stationary phase.

Step-by-Step Methodology:

-

Material Preparation: Air-dry the root bark of Morus alba at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material (1 kg) with 95% methanol (5 L) at room temperature for 72 hours. Repeat the extraction process three times.

-

Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude gum.

-

Solvent Partitioning: Suspend the crude extract in distilled water (1 L) and partition sequentially with n-hexane, chloroform, and finally ethyl acetate (3 x 1 L each). The benzofuran derivatives are typically concentrated in the ethyl acetate fraction.

-

Column Chromatography: Concentrate the ethyl acetate fraction to dryness. Subject the residue (approx. 50 g) to column chromatography on a silica gel (60-120 mesh) column. Elute the column with a gradient of n-hexane and ethyl acetate (starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate).

-

Fraction Collection and Analysis: Collect fractions (50 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and UV visualization.

-

Final Purification: Combine fractions containing the target compounds and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds like Moracin D.

-

Structural Elucidation: Confirm the structure of the isolated compounds using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Visualization 1: Experimental Workflow for Benzofuran Isolation

Caption: Workflow for the isolation and purification of benzofuran natural products.

General Synthesis of 2-Arylbenzofurans

Synthetic access to the benzofuran scaffold is crucial for generating analogs and confirming the structures of natural products.[14] The palladium-catalyzed Sonogashira coupling followed by cyclization is a robust and widely used method.[15]

Rationale: This one-pot reaction is highly efficient. The palladium catalyst facilitates the coupling of the o-iodophenol and the alkyne (Sonogashira coupling), while the copper co-catalyst and base promote the subsequent intramolecular cyclization (heteroannulation) to form the furan ring.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add o-iodophenol (1.0 eq.), a terminal alkyne (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).

-

Solvent and Base: Add anhydrous triethylamine as both the solvent and the base.

-

Reaction Conditions: Stir the reaction mixture at 80-100 °C and monitor its progress by TLC.

-

Workup: Upon completion, cool the reaction mixture to room temperature, filter it through a pad of Celite to remove the catalyst, and wash with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane/ethyl acetate) to afford the desired 2-substituted benzofuran.

Biological Activities and Key Signaling Pathways

Natural benzofuran analogs interfere with numerous cellular processes, making them potent agents against a variety of diseases. For instance, Ailanthoidol has shown antitumor potential by inhibiting the TGF-β1 pathway in liver cancer cells.[3] Moracins exhibit anti-inflammatory effects, and Xanthotoxin is well-studied for its ability to modulate key inflammatory and cell survival pathways.[3][13]

Focus: Xanthotoxin and the NF-κB Signaling Pathway

Xanthotoxin (8-methoxypsoralen) has been shown to exert anti-inflammatory and anticancer effects by modulating several signaling cascades, including the Nuclear Factor-kappa B (NF-κB) pathway.[13] The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli (like TNF-α or LPS) trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, bind to DNA, and activate the transcription of target genes (e.g., cytokines, chemokines, anti-apoptotic proteins).

Xanthotoxin can inhibit this pathway, often by preventing the degradation of IκBα, thereby keeping NF-κB trapped in the cytoplasm and preventing the transcription of inflammatory and survival genes.[13]

Visualization 2: Inhibition of the NF-κB Pathway by Benzofuran Analogs

Caption: Simplified NF-κB signaling pathway and potential inhibition points by Xanthotoxin.

Conclusion and Future Perspectives

The benzofuran scaffold is a testament to nature's ingenuity in creating biologically active molecules. Natural product analogs of synthetic compounds like 3-Bromo-5-methoxybenzofuran represent a fertile ground for drug discovery. Compounds such as moracins, ailanthoidol, and xanthotoxin serve as powerful leads, demonstrating significant anticancer, anti-inflammatory, and antimicrobial activities.

Future research should focus on:

-

Expanding Libraries: Continued exploration of unique ecological niches (e.g., marine fungi, endophytic microorganisms) to isolate novel benzofuran structures.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to uncover new therapeutic strategies.

-

Medicinal Chemistry Efforts: Utilizing the natural scaffolds as inspiration for the semi-synthesis or total synthesis of optimized analogs with improved potency, selectivity, and pharmacokinetic profiles.[14][15]

By integrating natural product chemistry with modern synthetic and pharmacological tools, the scientific community can continue to unlock the immense therapeutic potential held within the benzofuran family.

References

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]

-

Singh, S. (2023). Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

-

Dai, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28846-28860. [Link]

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. RSC Advances, 5(19), 14197-14208. [Link]

-

Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Open Access Journal of Pharmaceutical Research, 3(2). [Link]

-

Khanam, H., & Shamsuzzaman. (2015). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. European Journal of Medicinal Chemistry, 101, 309-325. [Link]

-

Dai, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

-

Böhme, T., & Rühl, T. (2013). Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis. Natural Product Reports, 30(7), 976-996. [Link]

-

Khatana, K., et al. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. SciSpace. [Link]

-

Ziarani, G. M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(40), 24819-24855. [Link]

-

Benzo[b]furans: An investigation into Natural Products, Bioactivity, and Synthesis. (2025). ResearchGate. [Link]

-

Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. [Link]

-

Salehi, B., et al. (2019). Natural Products and Synthetic Analogs as a Source of Antitumor Drugs. Biomolecules, 9(9), 451. [Link]

-

D'Amico, J. J., & Stults, B. R. (1980). Natural benzofurans. Synthesis of medicagol methoxybenzofuran. Journal of Heterocyclic Chemistry, 17(8), 1757-1759. [Link]

-

Chen, Y., et al. (2022). Xanthotoxin (8-methoxypsoralen): A review of its chemistry, pharmacology, pharmacokinetics, and toxicity. Phytotherapy Research, 36(10), 3791-3806. [Link]

-

Welsch, M. E., et al. (2010). Natural Products as Chemical Probes. Current Opinion in Chemical Biology, 14(3), 347-362. [Link]

Sources

- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. bepls.com [bepls.com]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Products and Synthetic Analogs as a Source of Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Products as Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 13. Xanthotoxin (8-methoxypsoralen): A review of its chemistry, pharmacology, pharmacokinetics, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Benzofuran Scaffold: A Cornerstone in Modern Drug Discovery - A Technical Guide to its Synthesis and Evolution

Abstract

The benzofuran moiety, a heterocyclic scaffold composed of a fused benzene and furan ring, stands as a privileged structure in medicinal chemistry and materials science.[1][2] Its prevalence in a vast array of natural products and synthetic compounds with significant biological activities underscores its importance.[3][4][5] This in-depth technical guide provides a comprehensive literature review on the discovery and synthetic evolution of substituted benzofurans. We will delve into the foundational synthetic strategies that opened the door to this versatile scaffold, explore the intricacies of modern catalytic methodologies that have revolutionized its accessibility, and discuss the profound impact of these advancements on drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of benzofuran chemistry.

The Enduring Significance of the Benzofuran Core

The benzofuran framework is not merely a synthetic curiosity; it is a recurring motif in nature, often forming the core of molecules with potent pharmacological properties.[6] From naturally occurring compounds with anticancer and antimicrobial activities to synthetic derivatives designed as anti-inflammatory, antiviral, and antidepressant agents, the benzofuran scaffold has demonstrated remarkable therapeutic versatility.[1][5][7] This broad spectrum of biological activity has cemented its status as a critical pharmacophore in the design of novel therapeutics.[2][8] The continuous exploration of new synthetic routes to access diverse substituted benzofurans is a testament to its enduring relevance in the quest for new medicines.[9]

Foundational Pillars: Early Synthetic Strategies

The journey into the world of benzofuran synthesis began with classical reactions that, despite their age, still offer valuable insights and practical applications.

The Perkin Rearrangement: A Historical Gateway

The first synthesis of benzofuran was reported by William Henry Perkin in 1870, a discovery that laid the groundwork for future explorations.[7][10] The Perkin rearrangement, or coumarin-benzofuran ring contraction, involves the conversion of a 3-halocoumarin into a benzofuran-2-carboxylic acid in the presence of a base.[10][11]

The reaction proceeds through an initial base-catalyzed cleavage of the lactone ring in the 3-halocoumarin.[11] This is followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring.[11]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [11]

-

Reactants: 3-Bromocoumarin (1 mmol), Sodium Hydroxide (2 mmol), Ethanol (5 mL).

-

Apparatus: Microwave reactor.

-

Procedure:

-

Combine the 3-bromocoumarin, sodium hydroxide, and ethanol in a microwave-safe reaction vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 300W for 5 minutes at a temperature of 79°C.

-

After cooling, acidify the reaction mixture with dilute HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield the corresponding benzofuran-2-carboxylic acid.

-

-

Rationale: The use of microwave irradiation significantly reduces the reaction time from several hours under conventional heating to just a few minutes, while often providing higher yields.[11]

Caption: Workflow of the Perkin Rearrangement.

The Rise of Modern Synthesis: Catalytic and Intramolecular Strategies

While classical methods provided the initial entry into benzofuran chemistry, the demand for more efficient, versatile, and regioselective syntheses has driven the development of modern catalytic and intramolecular cyclization strategies.

Intramolecular Cyclization: Forging the Furan Ring

A powerful and widely employed strategy for constructing the benzofuran core is through the intramolecular cyclization of appropriately substituted phenols. These reactions often involve the formation of a C-O bond to close the furan ring.

One common approach is the acid-catalyzed dehydration of phenoxyalkanones or o-hydroxybenzophenones.[3] Another elegant method involves the oxidative cyclization of o-alkenylphenols, often catalyzed by transition metals like palladium.[12]

Experimental Protocol: Pd(II)-Catalyzed Oxidative Annulation of o-Cinnamyl Phenols [12]

-

Reactants: o-Cinnamyl phenol (1 mmol), PdCl₂(0.05 mmol), Benzoquinone (BQ, 2 mmol), Acetonitrile (5 mL).

-

Apparatus: Schlenk tube or sealed vial.

-

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the o-cinnamyl phenol, PdCl₂, and BQ.

-

Add acetonitrile via syringe.

-

Seal the tube and heat the reaction mixture at 80°C for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the 2-benzylbenzofuran.

-

-

Rationale: This method utilizes a palladium catalyst to facilitate the oxidative cyclization, where benzoquinone acts as the oxidant to regenerate the active Pd(II) species. This catalytic cycle allows for the efficient construction of the benzofuran ring from readily available starting materials.

Cross-Coupling Reactions: A Paradigm Shift

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted benzofurans, offering unparalleled efficiency and functional group tolerance.

A highly effective one-pot strategy involves the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to furnish the 2-substituted benzofuran.[13][14] This reaction is typically co-catalyzed by palladium and copper salts.[13]

The mechanism involves the formation of a copper acetylide intermediate, which then undergoes palladium-catalyzed cross-coupling with the o-halophenol. The resulting o-alkynylphenol then cyclizes to form the benzofuran.[7]

Caption: Sonogashira Coupling and Cyclization Workflow.

The Suzuki-Miyaura cross-coupling reaction is another indispensable tool for the synthesis of aryl-substituted benzofurans.[15] This reaction typically involves the coupling of a bromo-substituted benzofuran with an arylboronic acid in the presence of a palladium catalyst and a base.[16] This method is particularly valuable for creating biaryl structures, which are common motifs in medicinally active compounds.[16]

Data Summary: Comparison of Synthetic Methodologies

| Method | Key Features | Advantages | Limitations |

| Perkin Rearrangement | Ring contraction of 3-halocoumarins.[10][11] | Historical significance, good for benzofuran-2-carboxylic acids. | Limited substrate scope, requires specific starting materials. |

| Intramolecular Cyclization | Cyclization of substituted phenols.[3][12] | High atom economy, good for various substitution patterns. | May require multi-step synthesis of precursors. |

| Sonogashira Coupling/Cyclization | One-pot coupling of o-halophenols and alkynes.[13][14] | High efficiency, good for 2-substituted benzofurans. | Requires terminal alkynes, potential for side reactions. |

| Suzuki-Miyaura Cross-Coupling | Coupling of bromo-benzofurans with boronic acids.[15][16] | Excellent for aryl substitution, high functional group tolerance. | Requires pre-functionalized benzofuran starting material. |

The Biological Impact: Substituted Benzofurans in Drug Discovery

The diverse synthetic methodologies for creating substituted benzofurans have directly fueled the discovery of numerous compounds with significant therapeutic potential.

-

Anticancer Activity: Many benzofuran derivatives have been shown to exhibit potent anticancer activity.[3][17][18] For instance, certain benzofuran-chalcone hybrids have demonstrated significant cytotoxicity against various cancer cell lines.[17] The ability to readily modify the substitution pattern on the benzofuran core allows for systematic structure-activity relationship (SAR) studies to optimize anticancer potency.[18]

-

Antimicrobial Properties: The benzofuran scaffold is also a key component in many antimicrobial agents.[4] Derivatives have been synthesized that show activity against a range of bacteria and fungi, including drug-resistant strains.[4]

-

Anti-inflammatory and Other Activities: Beyond cancer and infectious diseases, substituted benzofurans have been investigated for their anti-inflammatory, analgesic, antidepressant, and antiviral properties.[5] This broad range of biological activities highlights the remarkable versatility of the benzofuran scaffold in medicinal chemistry.[19]

Future Perspectives and Conclusion

The field of benzofuran synthesis continues to evolve, with ongoing research focused on developing even more efficient, sustainable, and innovative methodologies. The exploration of novel catalytic systems, including those based on earth-abundant metals, and the development of new C-H activation strategies are promising avenues for future research.[12][13]

References

- More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

- Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(45), 26376-26393.

- Kallur, S. B., et al. (2013). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.

- Asghari, S., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 6(1), 1-13.

- De Luca, L., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327.

- Ashraf, R., et al. (2019). Synthetic methods of benzofuran-3(2H)-ones.

-

Wikipedia. (n.d.). Perkin rearrangement. Retrieved from [Link]

- BenchChem. (2025). Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview.

- Shafi, S., et al. (2024).

- Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.

- Various Authors. (n.d.). Intra-molecular and inter-molecular retrosynthetic approaches to benzofuran scaffold.

- Various Authors. (n.d.). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives.

- Various Authors. (2024).

- De Luca, L., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.

- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.

- Li, Y., et al. (2019).

- Fukazawa, A., et al. (2019). Intramolecular Electrophilic Cyclization Approach to 6-Substituted Naphtho[2,1-b]benzofurans: Novel Dual-State Emissive Fluorophores with Blue Emission.

- Khan, L., & Zubair, M. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527.

- Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.

- Li, Y., et al. (2019).

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

- Wang, L., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465.

- Various Authors. (n.d.).

Sources

- 1. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 2. ijsdr.org [ijsdr.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlantis-press.com [atlantis-press.com]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 11. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]